

An In-depth Technical Guide to HO-PEG11-OH for Researchers

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Compound of Interest		
Compound Name:	HO-PEG11-OH	
Cat. No.:	B1679187	Get Quote

This guide provides a comprehensive overview of the basic properties, applications, and relevant experimental considerations for **HO-PEG11-OH** (undecaethylene glycol), tailored for researchers, scientists, and drug development professionals.

Core Properties of HO-PEG11-OH

HO-PEG11-OH is a discrete polyethylene glycol (dPEG®) molecule characterized by a chain of eleven ethylene glycol units terminated with hydroxyl groups at both ends. This well-defined structure offers greater homogeneity compared to polydisperse PEG polymers, which is a significant advantage in applications requiring high purity and batch-to-batch consistency.

Physicochemical Properties

Quantitative data for the physicochemical properties of **HO-PEG11-OH** are summarized in the table below. It is important to note that while some experimental data is available, other values are based on extrapolations from similar PEG compounds or information from safety data sheets, which may not always reflect precise experimental determination.



Property	Value	Source/Comment
Synonyms	Undecaethylene glycol, 3,6,9,12,15,18,21,24,27,30- Decaoxadotriacontane-1,32- diol	[1][2]
CAS Number	6809-70-7	[1][2][3]
Molecular Formula	C22H46O12	[2][3]
Molecular Weight	502.59 g/mol	[2][3]
Appearance	Colorless, viscous liquid or low melting solid	[1]
Melting Point	571 °C (1059.8 °F)	[2] - Note: This value from an SDS may represent a decomposition temperature rather than a true melting point.
Boiling Point	No data available	[2]
Density	No data available	
Flash Point	299 °C (570.2 °F)	[2]
Solubility	Soluble in water and many organic solvents.	[1]
Purity	Typically >97%	[1]

Safety and Handling

HO-PEG11-OH is generally considered to be of low toxicity.[2] However, as with any chemical reagent, it should be handled in accordance with good laboratory practice. Key safety and handling recommendations are summarized below.



Aspect	Recommendation
Personal Protective Equipment	Wear safety glasses with side shields, protective gloves, and a lab coat.
Handling	Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.
Storage	Keep container tightly closed in a dry and well- ventilated place.
In case of contact	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water.

Applications in Research and Drug Development

The bifunctional nature of **HO-PEG11-OH**, with a hydroxyl group at each end of its hydrophilic chain, makes it a versatile tool in bioconjugation, drug delivery, and materials science.

Linker for PROTACs and Antibody-Drug Conjugates (ADCs)

HO-PEG11-OH is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4] The PEG chain enhances the solubility and pharmacokinetic properties of these complex molecules. In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][6][7][8][9][10]

Surface Modification of Biomaterials and Nanoparticles

The hydrophilic nature of the PEG chain in **HO-PEG11-OH** is utilized to modify the surfaces of biomaterials and nanoparticles.[11] This "PEGylation" process can reduce non-specific protein adsorption, minimize immune responses, and improve the biocompatibility of implanted devices and drug delivery vehicles.[12][13][14][15][16][17][18]

Component in Hydrogel Formation



The terminal hydroxyl groups of **HO-PEG11-OH** can be functionalized to participate in cross-linking reactions to form hydrogels. These hydrogels have applications in tissue engineering, controlled drug release, and as scaffolds for cell culture.[19][20][21]

Experimental Protocols

The following sections provide detailed methodologies for common applications of **HO-PEG11-OH**. Note that these are generalized protocols and may require optimization for specific applications.

General Protocol for Bioconjugation (Activation of Hydroxyl Groups)

The terminal hydroxyl groups of **HO-PEG11-OH** are not inherently reactive towards common functional groups on biomolecules. Therefore, an activation step is required. A common method is activation with tresyl chloride to make the PEG reactive towards primary amines.

Materials:

- HO-PEG11-OH
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine
- 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
- Cold diethyl ether
- Protein or other biomolecule with primary amines
- Reaction buffer (e.g., phosphate buffer, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., size-exclusion chromatography)

Procedure:



Activation of HO-PEG11-OH:

- Dissolve **HO-PEG11-OH** in anhydrous DCM under an inert atmosphere (e.g., Argon).
- Cool the solution to 0°C in an ice bath.
- Add anhydrous pyridine to the solution.
- Slowly add tresyl chloride (typically a 2.5-fold molar excess over hydroxyl groups).
- Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.
- Monitor the reaction by a suitable method (e.g., TLC).
- Precipitate the activated PEG by adding the reaction mixture to cold diethyl ether.
- Collect the precipitate by filtration and dry under vacuum.

• Conjugation to Protein:

- Dissolve the protein in the reaction buffer.
- Add the activated HO-PEG11-OH to the protein solution (a molar excess of PEG is typically used).
- Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
- Monitor the conjugation reaction using SDS-PAGE, looking for a shift in the molecular weight of the protein.

Quenching and Purification:

- Quench the reaction by adding the quenching solution.
- Purify the PEGylated protein using size-exclusion chromatography to remove unreacted
 PEG and other reagents.[22]



General Protocol for Surface Modification of a Silica-Based Material

This protocol describes the grafting of **HO-PEG11-OH** onto a silica surface to improve its biocompatibility.

Materials:

- Silica substrates (e.g., glass slides, silicon wafers)
- · Acetone, Ethanol, Deionized (DI) water
- Plasma cleaner
- HO-PEG11-OH
- Anhydrous toluene or DMF
- · Goniometer for contact angle measurement

Procedure:

- · Substrate Cleaning:
 - Sonicate the silica substrates in acetone, ethanol, and DI water for 15 minutes each.
 - Dry the substrates with a stream of nitrogen or argon.
- Surface Activation:
 - Place the cleaned substrates in a plasma cleaner and expose them to a water plasma to generate surface silanol (Si-OH) groups.
- PEG Grafting:
 - Prepare a solution of HO-PEG11-OH in anhydrous toluene or DMF.



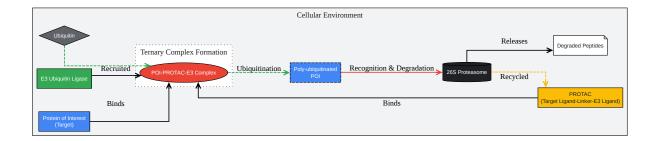
- Immerse the activated substrates in the PEG solution and incubate at an elevated temperature (e.g., 60-80°C) for several hours to overnight.
- Washing and Characterization:
 - Rinse the substrates thoroughly with the solvent used for grafting, followed by ethanol and DI water to remove any non-covalently bound PEG.
 - o Dry the substrates with a stream of nitrogen.
 - Characterize the surface modification by measuring the water contact angle. A decrease in contact angle indicates a more hydrophilic surface, consistent with successful PEGylation.
 [23]

Visualizing Key Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate important concepts related to the application of **HO-PEG11-OH**.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action for a PROTAC, where a PEG linker like **HO-PEG11-OH** plays a crucial role in bringing together the target protein and an E3 ligase.





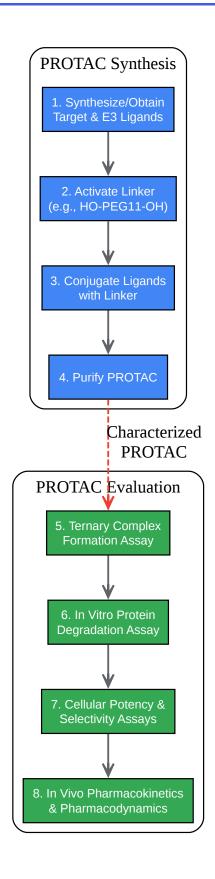
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PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines a typical workflow for the development of a PROTAC, a process where **HO-PEG11-OH** can be used as the linker.





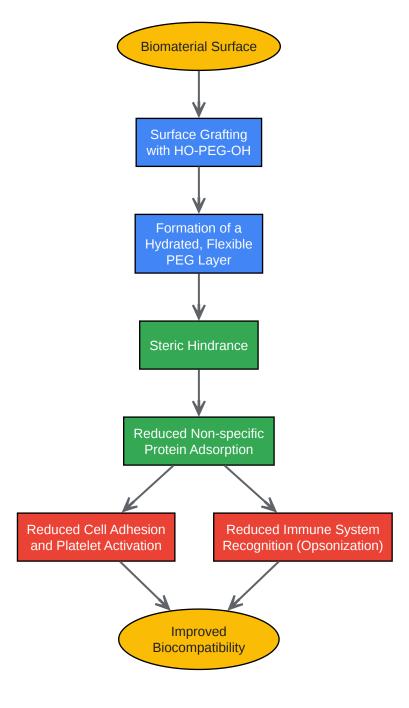
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A typical workflow for the design and evaluation of PROTACs.



Logical Flow of PEGylation for Improved Biocompatibility

This diagram illustrates the logical relationship of how surface modification with a PEG linker like **HO-PEG11-OH** leads to improved biocompatibility.



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Logical flow of PEGylation for improved biocompatibility.



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